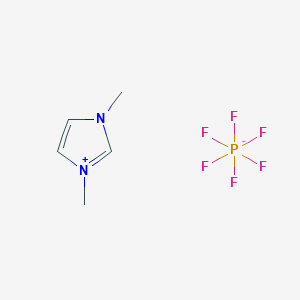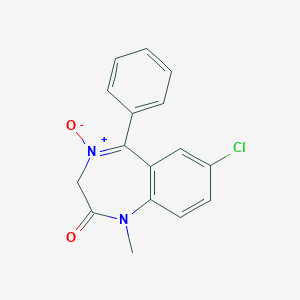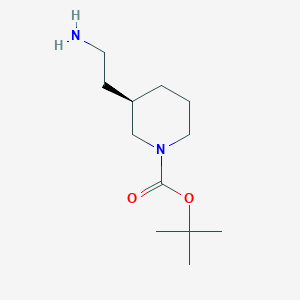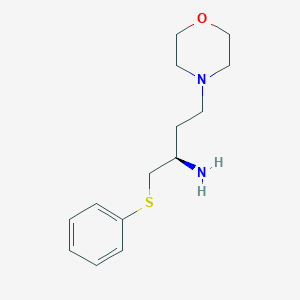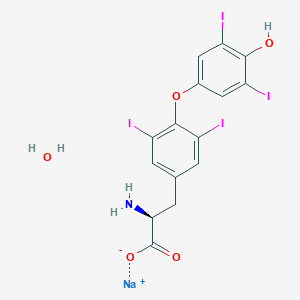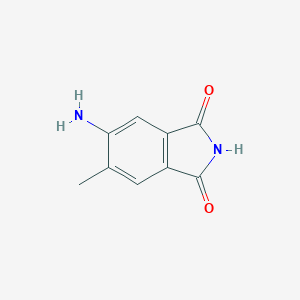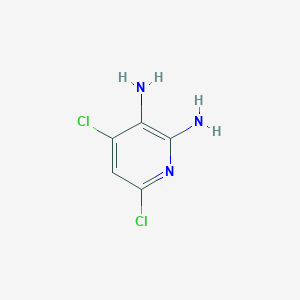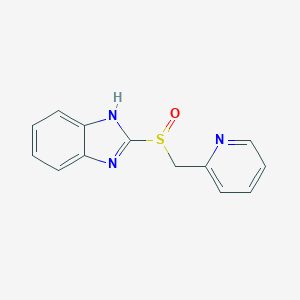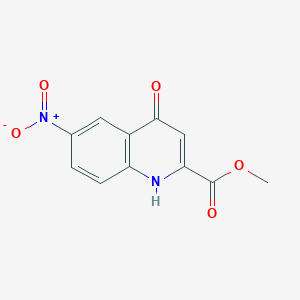
Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Vue d'ensemble
Description
Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . The quinolone itself is a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial and antiviral to cystic fibrosis and cardiotonic .
Synthesis Analysis
Conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This motivated researchers to adopt a much simpler, scalable and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields .Chemical Reactions Analysis
Many specific synthetic methodologies have been developed and reported for the production of quinolone antibiotics . These methods range from multi-stepped, one-pot, flow chemistry and metal catalyzed reactions resulting in targeted modification at C2, C3 or N-hydroxylation .Applications De Recherche Scientifique
Role in Synthetic Chemistry
“Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate” plays a significant role in synthetic chemistry . It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis of Fused Heterocycles
This compound is valuable in drug research and development due to its interesting pharmaceutical and biological activities . It is used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
Drug Research and Development
The pharmaceutical and biological importance of quinones, the parent heterocycle, is based upon their utilities as drugs isolated from naturally occurring compounds . For example, quinines from Cinchona bark have been isolated from natural sources .
Synthesis of Quinoline Derivatives
“Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate” is used in the synthesis of quinoline derivatives . These derivatives have a variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
Green and Clean Syntheses
This compound is used in green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives . The methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
Thermal Decarbonylation
“Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate” is used in thermal decarbonylation . This process involves the removal of a carbonyl group from organic compounds .
Mécanisme D'action
Target of Action
It is known that quinoline derivatives have a wide range of biological activities and can interact with various targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate .
Orientations Futures
Propriétés
IUPAC Name |
methyl 6-nitro-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-18-11(15)9-5-10(14)7-4-6(13(16)17)2-3-8(7)12-9/h2-5H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNPBZVQMSFLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

